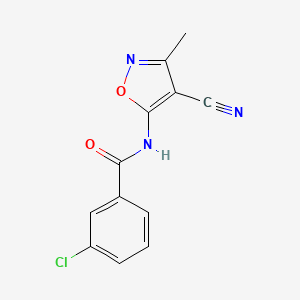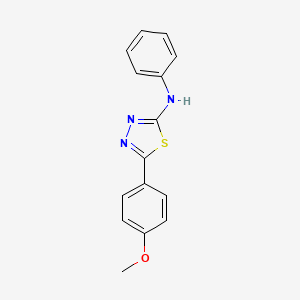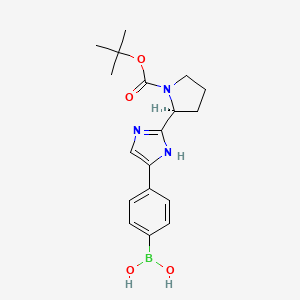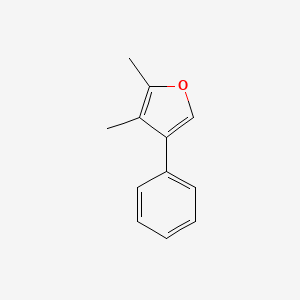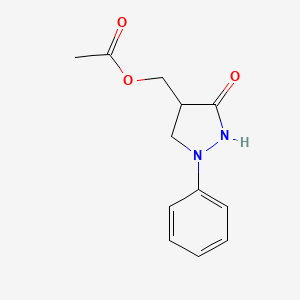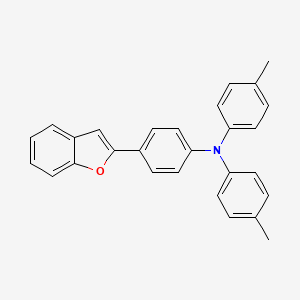
4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of the benzofuran moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzofuran with 4-methoxyaniline and phenyl isothiocyanate in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired product with an 83% yield . Another method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are advantageous due to their high yield and fewer side reactions . The use of proton quantum tunneling in the construction of benzofuran rings has also been reported to result in high yields and fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The benzofuran moiety is known to participate in free radical cyclization cascades, which are useful for constructing complex polycyclic benzofuran compounds .
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include hydrazine hydrate, hydroxylamine hydrochloride, and various aldehydes . Basic conditions are often employed for dehydrative cyclization reactions .
Major Products Formed
The major products formed from the reactions of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline include various substituted benzofuran derivatives, which exhibit significant biological activities such as antimicrobial, anticancer, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Vergleich Mit ähnlichen Verbindungen
4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be compared with other similar compounds, such as:
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine: This compound shares a similar benzofuran core but differs in its substituents, leading to variations in biological activity.
4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine: This compound also contains a benzofuran moiety but has different substituents, resulting in distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
340985-39-9 |
|---|---|
Molekularformel |
C28H23NO |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C28H23NO/c1-20-7-13-24(14-8-20)29(25-15-9-21(2)10-16-25)26-17-11-22(12-18-26)28-19-23-5-3-4-6-27(23)30-28/h3-19H,1-2H3 |
InChI-Schlüssel |
NURBYHPTYKERNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


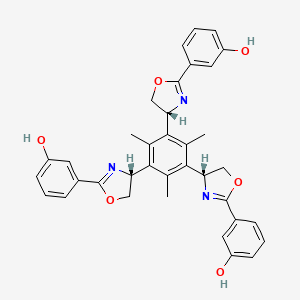
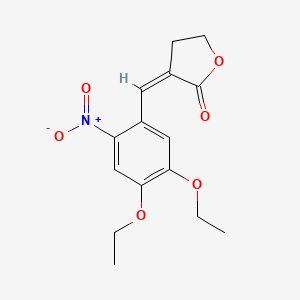
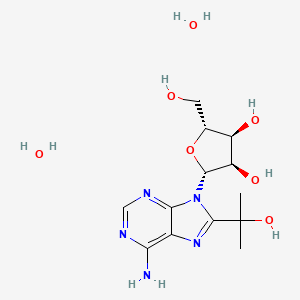

![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)

